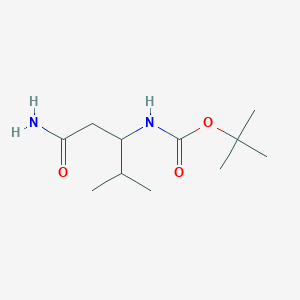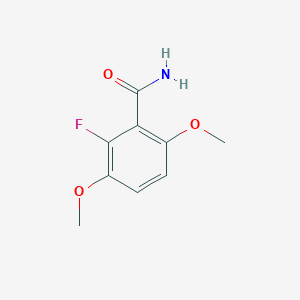
Tert-butyl N-(1-carbamoyl-3-methylbutan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a leucine derivative and is often used in various chemical and biological research applications . The compound is known for its stability and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate typically involves the reaction of leucine derivatives with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine . The process involves the formation of a carbamate linkage, which is a common protective group in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
化学反応の分析
Types of Reactions
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amines .
科学的研究の応用
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It can also modulate protein-protein interactions, affecting various cellular pathways .
類似化合物との比較
Similar Compounds
Tert-butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of an amino group.
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains a piperazine ring and is used in different applications
Uniqueness
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is unique due to its specific leucine derivative structure, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research fields .
特性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-4-methyl-1-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(6-9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) |
InChIキー |
WIKJEGNOFDTGEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)


![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)



![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)


